4-(1-苯并呋喃-2-基)-4-氧代丁酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

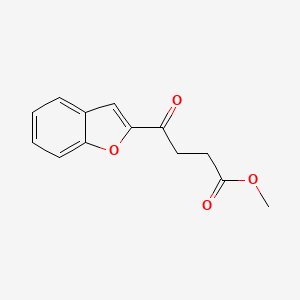

Methyl 4-(1-benzofuran-2-yl)-4-oxobutanoate is a chemical compound derived from benzofuran. It has been a subject of interest in organic chemistry due to its potential applications and complex molecular structure.

Synthesis Analysis

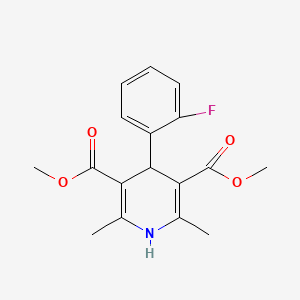

- The synthesis of related benzofuran derivatives involves one-pot reactions of various substrates. For instance, a series of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives were synthesized using ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and salicylaldehydes under ultrasound irradiation conditions, yielding good results (52–82%) (Gao et al., 2011).

Molecular Structure Analysis

- The molecular structure of related compounds, such as ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, has been studied using methods like X-ray diffraction, revealing details about the molecular geometry and the conformations of chemical bonds (Kariyappa et al., 2016).

Chemical Reactions and Properties

- Reactions involving compounds with benzofuran moieties have been explored, such as the synthesis of pyrazoles and oxadiazoles starting from methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate, indicating versatility in chemical reactions (Siddiqui et al., 2013).

Physical Properties Analysis

- The physical properties of benzofuran derivatives are often characterized by their crystal structure, as shown in studies involving compounds like methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, which exhibit specific intermolecular interactions and structural stability (Choi et al., 2008).

Chemical Properties Analysis

- The chemical properties of benzofuran derivatives, including methyl 4-(1-benzofuran-2-yl)-4-oxobutanoate, are often studied using spectroscopic methods and quantum chemical calculations. These studies provide insights into aspects like hyperpolarizability, molecular electrostatic potential, and natural bond orbital analysis (Raju et al., 2015).

科学研究应用

吡唑呋喃的合成和抗菌活性

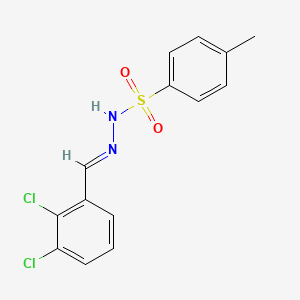

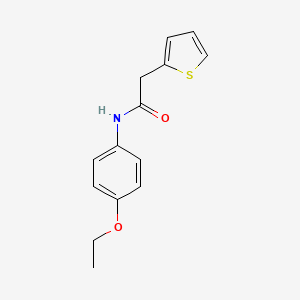

4-(1-苯并呋喃-2-基)-4-氧代丁酸甲酯作为吡唑呋喃合成的前体,展示了其在生成核苷类抗生素中的用途。Herrera 和 Baelo (1985) 详细阐述了 C-(2,3-O-异丙基二甘呋喃糖基) 衍生物的制备,强调了该化合物在合成具有潜在抗菌应用的吡唑呋喃类似物中的作用 (Herrera & Baelo, 1985)。此外,Siddiqui 等人。(2013) 探索了带有苯并呋喃部分的新型吡唑、恶二唑和异恶唑衍生物的抗菌特性,这些衍生物由 4-(苯并呋喃-2-基)-2,4-二氧代丁酸甲酯合成,证明了其在开发具有潜在抗菌和抗真菌特性的化合物中的重要性 (Siddiqui et al., 2013)。

新型喹啉衍生物的创建

该化合物还可用于创建喹啉衍生物。高等人。(2011) 描述了一种通过一锅反应合成 2-(苯并呋喃-2-基)-喹啉-3-羧酸衍生物的方法,该反应涉及 4-氯-3-氧代丁酸乙酯,展示了其在生产具有潜在药用特性的化合物中的用途 (Gao et al., 2011)。

苯并呋喃衍生物的抗菌活性

Koca 等人。(2005) 对新型苯并呋喃衍生物的合成和抗菌活性进行了研究,包括由 (苯并呋喃-2-基)(3-甲基-3-苯基环丁基) 甲酮合成的酮肟衍生物,进一步强调了该化合物在生成具有抗菌功效的物质中的相关性 (Koca et al., 2005)。

未来方向

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications. They are potential natural drug lead compounds. For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Future research in this area is likely to focus on the discovery of new drugs and the development of novel methods for constructing benzofuran rings .

属性

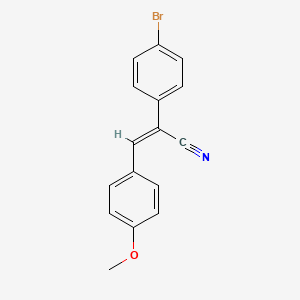

IUPAC Name |

methyl 4-(1-benzofuran-2-yl)-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-16-13(15)7-6-10(14)12-8-9-4-2-3-5-11(9)17-12/h2-5,8H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMLPJNDFRIQHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)C1=CC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate](/img/structure/B5525232.png)

![(3S)-1-{3-[(4-fluorobenzyl)thio]propanoyl}-N,N-dimethylazepan-3-amine](/img/structure/B5525263.png)

![N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B5525265.png)

![N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide](/img/structure/B5525272.png)

![3-isopropyl-N-[(5-methoxy-1H-indol-2-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5525275.png)

![{[5-(2-nitrophenyl)-2-furyl]methylene}malonic acid](/img/structure/B5525281.png)

![6-methoxy-N,3-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5525289.png)

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5525290.png)

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5525296.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5525321.png)